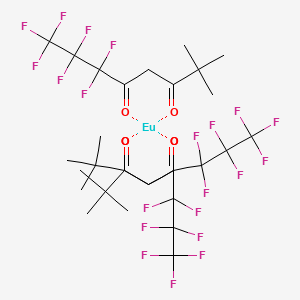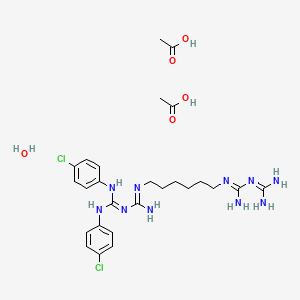
Chlorhexidine diacetate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorhexidine diacetate hydrate is an antiseptic and disinfectant used in research on gingivitis and plaque control . It is also used for the prevention of microbial growth in chromatography resins . The molecular formula of this compound is C22H30Cl2N10 • (C2H4O2)2 and it has a molecular weight of 625.6 .
Molecular Structure Analysis
The molecular structure of this compound consists of two 4-chlorophenyl rings and two biguanide groups joined by a central hexamethylene chain .Physical And Chemical Properties Analysis
This compound is an odorless white crystalline powder . It is unstable at temperatures above 70°C or at pH below 5 . The solubilities of the salts in water are Digluconate, >70%; Diacetate, 1.8%. Chlorhexidine is soluble in alcohol, glycerol, propylene glycol, and polyethylene glycols .Applications De Recherche Scientifique
Dental Applications : Chlorhexidine (CHX) is effective in treating oral bacterial infections. Its solubility and aggregation properties vary depending on the type of salt present in the solution, influencing its application in dental care. For instance, gluconate enhances the amount of CHX diacetate in solution, which may be beneficial for slow-release formulations in dentistry (Zeng et al., 2009).
Antimicrobial Activity : Chlorhexidine diacetate has demonstrated antimicrobial activity against a variety of pathogens, including Pseudomonas aeruginosa. Its efficacy is influenced by the presence of other compounds, like benzalkonium chloride, and can respond differently to biocide residues (Thomas et al., 2005).
Controlled Release Formulations : Studies have focused on controlled release of chlorhexidine from dental materials. For example, the release from a urethane dimethacrylate and triethylene glycol dimethacrylate resin system can be effectively controlled by chlorhexidine diacetate content and pH (Anusavice et al., 2006).
Allergic Reactions : While chlorhexidine is an effective antiseptic, there is an increasing number of reports of hypersensitivity reactions, including allergic contact dermatitis and anaphylaxis. This highlights the need for caution in its widespread use, especially in healthcare settings (Spoerl et al., 2016).
Nanoparticle Technology : Recent advancements involve the use of nanoparticle technology for sustained and controlled delivery of chlorhexidine. This approach may offer benefits such as increased local dose and duration of delivery, potentially enhancing its effectiveness in oral medicine (Garner & Barbour, 2015).
Cytotoxicity Considerations : There is research indicating that chlorhexidine can have cytotoxic effects on human cells, such as fibroblasts, myoblasts, and osteoblasts. This underscores the importance of considering its concentration and exposure duration in clinical applications (Liu et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
acetic acid;2-[N'-[6-[[amino-(diaminomethylideneamino)methylidene]amino]hexyl]carbamimidoyl]-1,3-bis(4-chlorophenyl)guanidine;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30Cl2N10.2C2H4O2.H2O/c23-15-5-9-17(10-6-15)31-22(32-18-11-7-16(24)8-12-18)34-21(28)30-14-4-2-1-3-13-29-20(27)33-19(25)26;2*1-2(3)4;/h5-12H,1-4,13-14H2,(H6,25,26,27,29,33)(H4,28,30,31,32,34);2*1H3,(H,3,4);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFIDZGAQWOLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)N)N)NC2=CC=C(C=C2)Cl)Cl.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40Cl2N10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[(3-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B8073733.png)
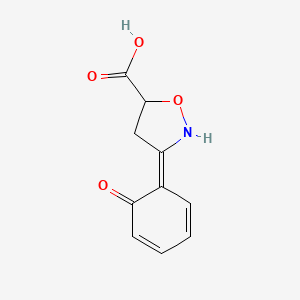

![6-Iodo-1,5-dihydroimidazo[1,2-a]pyridin-2-amine](/img/structure/B8073739.png)
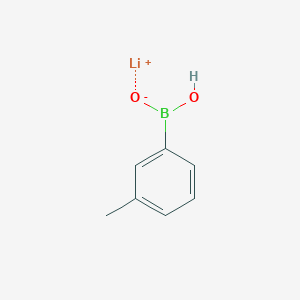
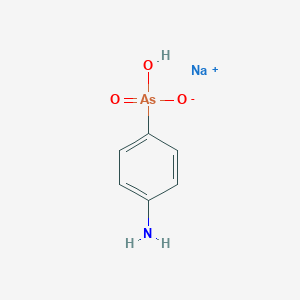
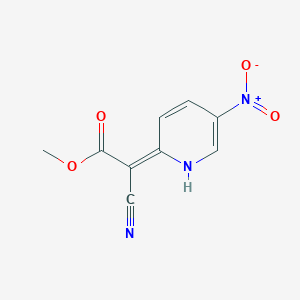
![(19Z,21Z,25Z,27Z,29Z,31Z)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B8073770.png)

![2-[[(E)-hydrazinylidenemethyl]-methylamino]acetic acid;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B8073786.png)
![(1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B8073797.png)

